molecular formula C17H16N2O3S2 B2523691 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 2034439-59-1

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No.: B2523691
CAS No.: 2034439-59-1
M. Wt: 360.45
InChI Key: XGYXCJDNJYPRNX-UHFFFAOYSA-N
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Description

Benzo[b]thiophene is a heterocyclic compound . It’s a part of many biologically active compounds and has diverse applications in medicinal chemistry . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .


Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize thiophene derivatives .


Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be analyzed using various spectroscopic techniques . For example, 1H NMR, H–H Cosy, 13C NMR, DEPT-135, HR-MS, TGA-DTG, DSC, IR, and UV spectral data can be used .


Chemical Reactions Analysis

The chemical reactions involving benzo[b]thiophene derivatives can proceed through a radical pathway . An iminyl radical initially generates by a single-electron-transfer (SET) process .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives can be analyzed using techniques like thermogravimetric analysis (TGA), differential scanning calorimeter (DSC), and UV-vis spectroscopy .

Scientific Research Applications

Anticancer Properties

Research indicates that sulfur-containing heterocyclic analogs related to the compound show promise in cancer treatment. A study demonstrated that hydroxyl-containing benzo[b]thiophene analogs possess antiproliferative activity against laryngeal cancer cells. These compounds were found to enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis through the activation of the caspase cascade and arrest of cells in the Sub-G1 phase. Molecular docking studies also suggested a potential for enhancing drug bioavailability in combinational therapy (Haridevamuthu et al., 2023).

Catalytic Applications

The compound has been identified as part of an effective catalyst system in copper-catalyzed coupling reactions. Specifically, it facilitates Goldberg amidation with less reactive (hetero)aryl chlorides, expanding the scope of functional group tolerance in organic synthesis (De, Yin, & Ma, 2017).

Conducting Materials

Thiophene derivatives, including those structurally similar to the discussed compound, have been utilized in the synthesis and characterization of conducting copolymers. These materials exhibit potential applications in electronics and materials science, showing significant electrical conductivity and stability (Turac, Sahmetlioglu, & Toppare, 2014).

Fluorescence Properties

Research into novel 1,8-naphthalimide derivatives containing thiophene rings has revealed compounds with significant fluorescence properties. These findings suggest applications in dye synthesis and potentially in bioimaging, where specific fluorescence characteristics can be leveraged for visualizing biological processes (Zhengneng et al., 2013).

Antimicrobial Activity

Derivatives of thiophene, similar to the compound , have been synthesized and tested for their antimicrobial activities. Some compounds have shown potent activity against various bacterial strains, including P. aeruginosa, and fungal strains like C. albicans, highlighting their potential as novel antimicrobial agents (Mishra & Chundawat, 2019).

Synthesis of Complex Molecules

The compound's structure is conducive to forming complex molecules through reactions such as N-benzoylation, indicating its utility in the synthesis of biologically active compounds. This versatility underscores the compound's importance in organic synthesis and drug development (Singh, Lakhan, & Singh, 2017).

Mechanism of Action

The mechanism of action of benzo[b]thiophene derivatives can vary depending on their specific structure and the biological target. Some benzo[b]thiophene derivatives have shown high antibacterial activities against S. aureus .

Safety and Hazards

The safety and hazards of benzo[b]thiophene derivatives can vary. For example, benzo[b]thiophen-3-ylmethylamine is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed .

Future Directions

Benzo[b]thiophene derivatives have potential applications in various fields, including as organic semiconductors for organic thin-film transistors . Their therapeutic importance is also being explored, with research into their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Properties

IUPAC Name

N'-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c20-14(13-10-24-15-6-2-1-5-12(13)15)9-19-17(22)16(21)18-8-11-4-3-7-23-11/h1-7,10,14,20H,8-9H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYXCJDNJYPRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NCC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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